Decafluorohexane-2,3-dione

Description

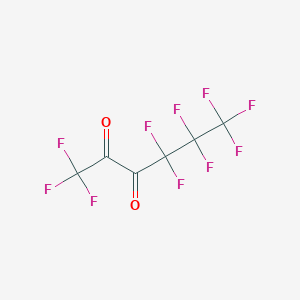

Decafluorohexane-2,3-dione (C₆F₁₀O₂) is a highly fluorinated diketone characterized by a hexane backbone substituted with ten fluorine atoms at positions 1,1,1,2,2,3,4,5,5,5 (hypothetical structure based on naming conventions). Its unique fluorination pattern imparts exceptional chemical stability, hydrophobicity, and electron-withdrawing properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Fluorinated diketones are often utilized as intermediates in synthesizing thermally stable polymers or bioactive molecules due to their resistance to oxidation and enzymatic degradation .

Properties

IUPAC Name |

1,1,1,4,4,5,5,6,6,6-decafluorohexane-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-3(8,5(12,13)6(14,15)16)1(17)2(18)4(9,10)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFGENIXNVWMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502833 | |

| Record name | Decafluorohexane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74728-96-4 | |

| Record name | 1,1,1,4,4,5,5,6,6,6-Decafluoro-2,3-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74728-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decafluorohexane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decafluorohexane-2,3-dione typically involves the fluorination of hexane-2,3-dione. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where hexane-2,3-dione is subjected to fluorine gas in the presence of a suitable electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms.

Chemical Reactions Analysis

Types of Reactions: Decafluorohexane-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of perfluorinated carboxylic acids.

Reduction: Formation of decafluorohexane-2,3-diol.

Substitution: Formation of various perfluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Decafluorohexane-2,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.

Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of decafluorohexane-2,3-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Key Observations:

Fluorination vs. Chlorination :

- This compound’s perfluorinated structure enhances thermal and chemical stability compared to chlorinated diones like procymidone or vinclozolin, which rely on chlorine for electrophilic reactivity in pesticidal activity .

- Fluorine’s strong electron-withdrawing effect reduces nucleophilic attack on the diketone moiety, whereas chlorine in procymidone facilitates interaction with biological targets .

Biological Activity: Non-fluorinated diones, such as piperazine-2,3-dione derivatives, exhibit improved lipophilicity (ClogP values increased by 1.5–2.0 units) compared to piperazine, enhancing their anthelmintic efficacy against parasites like Enterobius vermicularis . In contrast, fluorinated diones may prioritize metabolic stability over direct bioactivity. Indolin-2,3-dione derivatives show divergent receptor selectivity: the additional carbonyl group shifts affinity from σ1 (Kis1 > 3000 nM) to σ2 receptors (Kis2 = 42 nM), highlighting how minor structural changes alter target engagement .

Synthetic Utility: Fluorinated diones like this compound are likely precursors for fluorinated polymers or surfactants, whereas non-fluorinated analogs (e.g., piperazine-2,3-dione) serve as scaffolds for drug discovery due to their modular reactivity .

Physicochemical Properties

Hypothetical data for this compound are inferred from analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.